4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Overview
Description
4-Hydroxy-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C17H12N4O2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ultrasound Mediated Synthesis : This compound is synthesized using ultrasound-promoted methods, offering an environmentally friendly and convenient approach. Such synthesis is significant for creating derivatives with potential anticancer activities (Tiwari et al., 2016).
Synthesis for Anticonvulsant Evaluation : Variants of this compound have been synthesized for anticonvulsant and neurotoxicity evaluations, highlighting its potential in neurological research (Shaquiquzzaman et al., 2012).
Crystallographic Analysis : The crystal structure of similar pyrimidine derivatives has been determined using X-ray diffraction, aiding in understanding its molecular geometry and potential interactions (Ganapathy et al., 2015).
Biological and Chemical Properties
Antifungal Activity : Certain derivatives exhibit significant antifungal activities, making them valuable for pharmaceutical research and development (Hanafy, 2011).
Antibacterial Activity : Some pyrimidine derivatives demonstrate noteworthy antibacterial properties, suggesting their utility in combating bacterial infections (Rostamizadeh et al., 2013).
Antiprotozoal Activity : Investigations into the antiprotozoal efficacy of similar compounds indicate potential uses in treating protozoal infections (Ismail et al., 2008).
Applied Chemistry
Corrosion Inhibition : Studies show that pyrimidine derivatives are effective corrosion inhibitors for metals, useful in industrial applications (Khaled et al., 2011).
Density and Viscosity Studies : Research on the physical properties like density and viscosity of these derivatives in different solvents provides insights into their chemical behavior and applications (Baluja & Talaviya, 2016).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-23-12-7-5-11(6-8-12)15-13(10-18)17(22)21-16(20-15)14-4-2-3-9-19-14/h2-9H,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLSCFLLAGLPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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